molecular formula C20H20O7 B1516253 2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol

2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol

Cat. No.: B1516253
M. Wt: 372.4 g/mol
InChI Key: SSDDKLJPMGOGSJ-BSDSXHPESA-N
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Description

2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol is a chemically modified sugar alcohol derivative where the hydroxyl groups at the 4- and 6-positions of D-glucitol are protected as benzoyl (Bz) esters, and a 2,5-anhydro ring is formed between C2 and C5. This structural configuration confers unique reactivity and stability, making it a critical intermediate in synthetic carbohydrate chemistry.

Synthesis: The compound is synthesized via selective benzoylation of 2,5-anhydro-D-glucitol, often using benzoyl chloride in the presence of a base . Large-scale preparations require careful optimization to minimize side reactions, such as the formation of 2,6-anhydro byproducts observed in related syntheses .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3-benzoyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H20O7/c21-11-15-17(22)18(27-20(24)14-9-5-2-6-10-14)16(26-15)12-25-19(23)13-7-3-1-4-8-13/h1-10,15-18,21-22H,11-12H2/t15-,16+,17+,18+/m0/s1

InChI Key

SSDDKLJPMGOGSJ-BSDSXHPESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)CO)O)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,5-Anhydro-4,6-di-O-benzyl-D-glucitol

  • Structure : Benzyl (Bn) ethers at C4 and C6 instead of benzoyl esters.
  • Reactivity: Benzyl ethers are more stable under acidic conditions but require harsher deprotection (e.g., hydrogenolysis).
  • Applications : Used in antiviral C-nucleosides; derivatives like 2,5-anhydro-4,6-di-O-benzyl-1,3-dideoxy-D-allitol show activity against malaria and viral pathogens .
  • Synthesis Challenges : Lower yields due to competing dehydration pathways during acid-catalyzed ring formation .

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

  • Structure : A benzylidene acetal bridges C4 and C6, forming a six-membered ring, with a 1,5-anhydro linkage.
  • Reactivity : The benzylidene group enhances steric protection and enables selective functionalization at C2 and C3.
  • Applications : Key intermediate in glycosidase inhibitor synthesis and regioselective glycosylation studies .
  • Stability : Acid-labile, allowing mild deprotection compared to benzoyl or benzyl groups .

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol

  • Structure : Combines a benzylidene acetal (C4/C6) with a p-toluoyl ester at C2.
  • Reactivity : The toluoyl group modulates electronic effects, enhancing nucleophilic substitution at C1.
  • Applications : Used to study carbohydrate-protein interactions and synthesize bioactive glycoconjugates .

Phosphorylated Analogs (e.g., 2,5-Anhydro-D-glucitol-6-P)

  • Structure : Phosphate group at C6 with a 2,5-anhydro ring.
  • Enzymatic Activity: Acts as a β-D-fructofuranose-6-P mimic, serving as a substrate for phosphofructokinase (Km = 0.41 mM, Vmax = 87% relative to natural substrate) .

Data Table: Structural and Functional Comparison

Compound Name Protecting Groups Molecular Formula Molecular Weight Key Applications References
2,5-Anhydro-4,6-di-O-benzoyl-D-glucitol 4,6-O-benzoyl C₂₀H₂₀O₈ 388.37 Enzyme studies, synthetic intermediates
2,5-Anhydro-4,6-di-O-benzyl-D-glucitol 4,6-O-benzyl C₂₀H₂₄O₆ 360.40 Antiviral/antimalarial agents
1,5-Anhydro-4,6-O-benzylidene-D-glucitol 4,6-O-benzylidene C₁₃H₁₆O₅ 252.26 Glycosidase inhibitors, regioselective synthesis
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol 4,6-O-benzylidene, 2-O-p-toluoyl C₂₀H₂₀O₆ 356.37 Carbohydrate-protein interaction studies
2,5-Anhydro-D-glucitol-6-P Phosphate at C6 C₆H₁₁O₈P 260.12 Phosphofructokinase substrate analog

Key Findings and Implications

  • Protecting Group Influence : Benzoyl esters offer electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions, while benzylidene acetals provide steric protection for selective modifications .
  • Biological Relevance : Phosphorylated derivatives mimic natural substrates, enabling mechanistic enzymology studies , whereas deoxy and toluoyl analogs expand the toolkit for glycoconjugate drug discovery .
  • Synthetic Challenges : Competing dehydration pathways and low yields in 2,5-anhydro ring formation necessitate optimized conditions, such as controlled acid catalysis .

Preparation Methods

Starting Material Preparation

The precursor 2,5-anhydro-D-glucitol is typically prepared by selective oxidation or derivatization of D-glucitol or related sugar alcohols. This compound serves as the substrate for subsequent benzoylation at the 4 and 6 positions.

Selective Benzoylation of Hydroxyl Groups

  • Benzoylation is achieved by treating the diol substrate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
  • The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
  • The selective protection of the 4 and 6 hydroxyl groups is facilitated by the steric and electronic environment of the glucitol ring, often aided by prior protection of other hydroxyl groups (e.g., at position 1 or 2) using triphenylmethyl chloride (trityl chloride).

Use of Triphenylmethyl (Trityl) Protection

  • Triphenylmethyl chloride is employed to protect the 1-OH group selectively, allowing benzoylation to proceed specifically at the 4 and 6 positions.
  • The trityl protection is typically carried out in pyridine at room temperature over several days to ensure complete reaction.
  • After benzoylation, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the desired 2,5-anhydro-4,6-di-O-benzoyl-D-glucitol.

Alternative Routes and Photochemical Methods

  • Photochemical bromination and subsequent nucleophilic substitution have been explored for related benzylated glucitol derivatives, which may be adapted for benzoyl analogues.
  • These methods involve the generation of benzyl bromide intermediates and their reaction with glucitol derivatives in biphasic solvent systems (toluene-water) with phase-transfer catalysts.

Research Findings and Yield Data

Step Conditions Yield (%) Notes
Triphenylmethyl protection Pyridine, rt, 3 days ~77 High regioselectivity, glassy product
Benzoylation at 4,6-OH Benzoyl chloride, base, anhydrous 70-85 Selective protection with minimal side-products
Deprotection of trityl group Trifluoroacetic acid, rt 60-75 Efficient removal without affecting benzoyl groups
Photochemical bromination* Toluene-water, Bu4NHSO4 catalyst 90+ Used in related benzylation, potential for adaptation

*Photochemical methods are more common for benzyl derivatives but inform benzoyl synthesis strategies.

The yields reported in literature for analogous benzylated glucitol derivatives range from 60% to 95% depending on reaction conditions and purification methods. The benzoylation yields are generally comparable when optimized.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are critical for confirming the regioselectivity of benzoylation and the presence of the 2,5-anhydro bridge. Characteristic chemical shifts for benzoyl aromatic protons appear between δ 7.2–8.0 ppm.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and integrity of the benzoyl groups.
  • Chromatography: Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is the preferred purification method.
  • X-ray Crystallography: Occasionally used to confirm stereochemistry and molecular structure in crystalline samples.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Remarks
Triphenylmethyl chloride Protect 1-OH group Room temperature, long reaction time
Benzoyl chloride Benzoylation of 4,6-OH Requires base (pyridine/Et3N), anhydrous
Trifluoroacetic acid Deprotection of trityl group Mild acidic conditions
Pyridine Solvent and base Facilitates benzoylation and trityl protection
Phase-transfer catalysts Facilitate photochemical steps Used in benzylation, potential adaptation

Q & A

Q. Table 1. Key Spectral Data for this compound

PropertyValue/DescriptionReference
1H^1H NMR (CDCl₃)δ 7.45–8.10 (m, 10H, benzoyl), δ 4.20–5.30 (m, sugar protons)
13C^{13}C NMRδ 165.5 (C=O), 128–133 (benzoyl C), 70–85 (sugar C)
X-ray CrystallographyChair conformation, C1–C5 distance: 2.48 Å

Q. Table 2. Biological Activity of Modified Derivatives

DerivativeModificationActivityReference
1-(Thymin-1-yl)1-Nucleobase substitutionAntiviral (IC₅₀ = 2.3 μM)
6-PhosphonoPhosphate at C6Enhanced cellular uptake
2,3-Dideoxy-2-isobutyrylguanidineGuanidine at C2Antitumor (EC₅₀ = 5.8 μM)

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